molecular formula C9H11N3O2 B13066262 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B13066262
M. Wt: 193.20 g/mol
InChI Key: TXKXXALBPUVSMA-UHFFFAOYSA-N
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Description

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a pyridine ring substituted with an aminoazetidine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with an azetidine compound under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product isolation. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 6-(3-Aminoazetidin-1-yl)nicotinic acid
  • 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylate

Comparison: Compared to its analogs, 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c10-7-4-12(5-7)8-2-1-6(3-11-8)9(13)14/h1-3,7H,4-5,10H2,(H,13,14)

InChI Key

TXKXXALBPUVSMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)N

Origin of Product

United States

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